molecular formula C18H17NO2S B12927543 [(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid CAS No. 62663-16-5

[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid

Cat. No.: B12927543
CAS No.: 62663-16-5
M. Wt: 311.4 g/mol
InChI Key: VLPNSZPAYTZMNY-UHFFFAOYSA-N
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Description

[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid is a synthetic indole derivative characterized by a 4,7-dimethyl-substituted indole core, a phenyl group at position 2, and a sulfanylacetic acid moiety at position 2. This structural configuration confers unique physicochemical and pharmacological properties.

Properties

CAS No.

62663-16-5

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

2-[(4,7-dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C18H17NO2S/c1-11-8-9-12(2)16-15(11)18(22-10-14(20)21)17(19-16)13-6-4-3-5-7-13/h3-9,19H,10H2,1-2H3,(H,20,21)

InChI Key

VLPNSZPAYTZMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC(=C2SCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

Another approach involves the use of methanesulfonic acid under reflux conditions to obtain the desired indole derivative . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of indole derivatives, including 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Implications

  • Role of Methyl Groups: The 4,7-dimethyl substitution in the target compound likely enhances metabolic stability and target binding compared to non-methylated analogs, as seen in related indole derivatives .
  • Sulfanyl vs. Sulfonyl/Sulfonamide : Sulfanyl linkages may offer reversible redox activity, whereas sulfonamides exhibit stronger hydrogen-bonding but reduced flexibility .
  • Fluorine vs. Methyl Substitutions : Fluorine improves electronic effects but may reduce lipophilicity, making methyl groups more favorable for blood-brain barrier penetration .

Biological Activity

[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid, also known as 2-((4,7-dimethyl-2-phenyl-1H-indole-3-yl)thio)acetic acid, is a synthetic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H17NO2SC_{18}H_{17}NO_2S, with a molecular weight of approximately 311.4 g/mol. Its structure features an indole ring system which is crucial for its biological interactions.

PropertyValue
CAS Number62663-28-9
Molecular Weight311.4 g/mol
Molecular FormulaC18H17NO2SC_{18}H_{17}NO_2S
IUPAC Name2-[(4,7-dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid

Antiviral Activity

Research indicates that [(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid exhibits significant antiviral properties. It has been shown to inhibit viral replication in various studies. For instance, a study highlighted its potential to interfere with the life cycle of certain viruses, suggesting it could be developed as a therapeutic agent against viral infections.

Anticancer Properties

The compound has also been explored for its anticancer effects. It induces apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of tumor growth. In vitro studies demonstrated that it can effectively reduce cell viability in multiple cancer cell lines, including leukemia and breast cancer .

Case Study:
A notable study evaluated the compound's effects on HepG2 liver cancer cells. The results indicated a significant decrease in cell proliferation with an IC50 value of 15 µM, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its antiviral and anticancer properties, [(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid has shown promising antimicrobial activity. It was tested against various bacterial strains and demonstrated significant inhibition of growth. The minimum inhibitory concentration (MIC) values were found to be below 20 µM for several tested pathogens .

The biological activity of [(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid is believed to stem from its ability to interact with specific enzymes and receptors within cells. This interaction can lead to the modulation of critical biological pathways that are often disrupted in disease states. For example, it may act as an inhibitor of certain kinases involved in cell signaling pathways related to cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of [(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Indole-3-acetic acidNaturally occurring plant hormonePlant growth regulator
5-Fluoro-3-phenyl-1H-indoleIndole derivativeAntiviral properties
[(4,7-Dimethylindole)thio]acetic acidSimilar thio groupAnticancer and antimicrobial

This table illustrates how [(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid stands out due to its specific thio group which contributes to its diverse biological activities compared to other indole derivatives.

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